molecular formula C11H19NO2 B4430233 CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE

CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B4430233
M. Wt: 197.27 g/mol
InChI Key: HKODAXLTZSRZPW-UHFFFAOYSA-N
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Description

CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE is an organic compound that features a cyclobutyl group attached to a methanone moiety, which is further substituted with a 2,6-dimethylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the following steps:

    Formation of Cyclobutyl Ketone: The initial step involves the formation of cyclobutyl ketone through the reaction of cyclobutanone with a suitable reagent.

    Introduction of Morpholino Group: The next step is the introduction of the 2,6-dimethylmorpholino group. This can be achieved through a nucleophilic substitution reaction where the morpholino group is introduced to the cyclobutyl ketone.

    Final Product Formation: The final step involves the formation of the methanone moiety, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl carboxylic acids, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanone: Similar in structure but lacks the morpholino group.

    2,6-Dimethylmorpholinone: Contains the morpholino group but lacks the cyclobutyl moiety.

    Cyclobutylmorpholine: Combines the cyclobutyl and morpholino groups but lacks the methanone moiety.

Uniqueness

CYCLOBUTYL(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to the presence of both the cyclobutyl and 2,6-dimethylmorpholino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

cyclobutyl-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8-6-12(7-9(2)14-8)11(13)10-4-3-5-10/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODAXLTZSRZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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